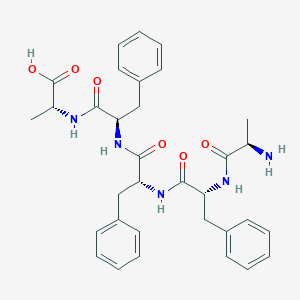
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine: is a synthetic peptide composed of five amino acids: D-alanine and three D-phenylalanine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: While SPPS is commonly used in research laboratories, industrial production may employ automated peptide synthesizers to scale up the process. These machines streamline the synthesis, allowing for the production of larger quantities of the peptide with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones under specific conditions.
Reduction: The peptide can be reduced using reagents like sodium borohydride to modify its structure.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced peptide with modified side chains.
Substitution: Substituted peptide with new functional groups attached to the amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied to understand the interactions between peptides and proteins.
Enzyme Inhibition: Explored as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Potential use in developing peptide-based drugs for various diseases.
Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Applied in the production of bioactive peptides for therapeutic use.
Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
D-Alanyl-D-alanine: A simpler dipeptide used in studying bacterial cell wall synthesis.
D-Phenylalanyl-D-phenylalanine: A dipeptide with similar aromatic residues.
Uniqueness: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its extended sequence and multiple phenylalanine residues, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
644997-28-4 |
|---|---|
Molekularformel |
C33H39N5O6 |
Molekulargewicht |
601.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H39N5O6/c1-21(34)29(39)36-27(19-24-14-8-4-9-15-24)31(41)38-28(20-25-16-10-5-11-17-25)32(42)37-26(18-23-12-6-3-7-13-23)30(40)35-22(2)33(43)44/h3-17,21-22,26-28H,18-20,34H2,1-2H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)/t21-,22-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
OIOAXOWSYSWIOQ-XIBVRNHSSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
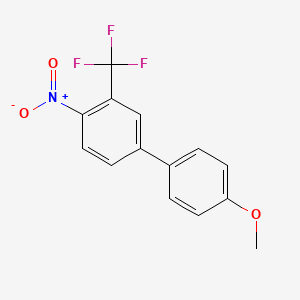
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
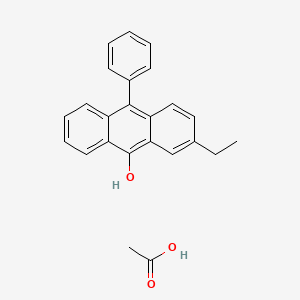
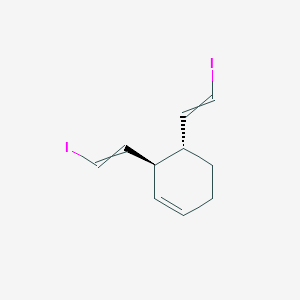
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
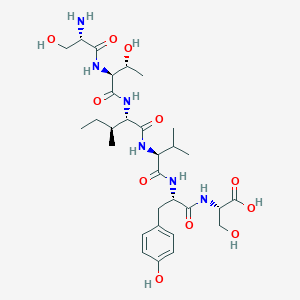
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
